molecular formula C8H12N4 B1464003 N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1315367-59-9

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B1464003
CAS No.: 1315367-59-9
M. Wt: 164.21 g/mol
InChI Key: IINDSJAKEDRFLJ-UHFFFAOYSA-N
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Description

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: is a heterocyclic compound with a molecular formula of C8H12N4 It is characterized by a fused pyridine and pyridazine ring system, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and autoimmune disorders.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been studied as an inhibitor of Bcl-xL protein, which plays a role in apoptosis regulation. By inhibiting this protein, the compound can induce programmed cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

  • N-ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
  • 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
  • 1,2,3,4-tetrahydroquinoline

Comparison: Compared to similar compounds, N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other related compounds. For instance, the presence of the methyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-9-8-4-6-5-10-3-2-7(6)11-12-8/h4,10H,2-3,5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDSJAKEDRFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 2
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 3
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 4
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 5
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 6
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

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